REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:12]=[CH:11][C:5]([CH2:6][NH:7][C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[CH:13]=O.[CH:15]1([NH2:18])[CH2:17][CH2:16]1.[BH4-].[Na+]>CO>[Cl:1][C:2]1[CH:12]=[CH:11][C:5]([CH2:6][NH:7][C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[CH2:13][NH:18][CH:15]1[CH2:17][CH2:16]1 |f:2.3|
|
Name
|
|
Quantity
|
382 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(CNC(C)=O)C=C1)C=O
|
Name
|
|
Quantity
|
0.194 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
102 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
EtOAc (50 mL) was added
|
Type
|
WASH
|
Details
|
the resulting mixture was washed with aq. sat. NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the crude by FC (CH2Cl2/MeOH 95:5)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(CNC(C)=O)C=C1)CNC1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 371 mg | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |